molecular formula C12H12N6O2S B2709593 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034326-20-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No. B2709593
M. Wt: 304.33
InChI Key: INMNZHWJJVFFLP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a thiazole ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen atoms in the triazole and pyridazine rings could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could potentially increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide is involved in various synthetic pathways to produce heterocyclic compounds with potential biological activities. For instance, a study by Riyadh (2011) explored the synthesis of enaminones as building blocks for substituted pyrazoles with notable antitumor and antimicrobial activities. The research demonstrated the utility of enaminones in creating compounds with significant inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil (Riyadh, 2011).

Antimicrobial and Antitumor Properties

Other research has focused on the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, highlighting the relevance of these compounds in antiviral research. Larsen et al. (1999) found that certain compounds showed moderate activity against HIV-1, indicating their potential application in developing treatments for viral infections (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Synthesis of Triazolo and Pyridazin Derivatives

Further, the synthesis and evaluation of new thienopyrimidine derivatives by Bhuiyan et al. (2006) involved the preparation of heterocyclic compounds that exhibited pronounced antimicrobial activity. This study demonstrates the relevance of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide in developing antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Applications in Synthesis of Fused Azolopyrimidines

Moreover, the transformation of 6-methylthiopyrimidines into new pyrimidine derivatives and fused azolopyrimidines, as studied by Cocco, Congiu, and Onnis (2000), signifies the compound's role in the creation of novel nitrogenous heterocyclic systems. These systems have medical and pharmaceutical importance, highlighting the compound's utility in drug discovery (Cocco, Congiu, & Onnis, 2000).

Future Directions

Future research could involve further exploration of the biological activity of this compound and similar structures. This could include testing its activity against various biological targets and optimizing its structure for increased activity and selectivity .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-11(21-6-14-7)12(19)13-5-9-16-15-8-3-4-10(20-2)17-18(8)9/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMNZHWJJVFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide

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